Trivinylboroxin
Overview
Description
Trivinylboroxin is an organoboron compound characterized by a six-membered ring structure consisting of alternating boron and oxygen atoms, with vinyl groups attached to each boron atom. This compound is known for its role as a synthetic equivalent of vinyl boronic acid in the Suzuki reaction, a widely used method in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Trivinylboroxin can be synthesized through the reaction of trimethyl borate with vinylmagnesium bromide. This reaction typically occurs in tetrahydrofuran at low temperatures, around -78°C, and requires careful handling due to the compound’s tendency to polymerize rapidly . The isolation of this compound is challenging because of its rapid polymerization, which complicates its use in laboratory settings .
Chemical Reactions Analysis
Trivinylboroxin undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in the Suzuki reaction to produce styrene derivatives.
Polymerization: This compound rapidly decomposes through polymerization, especially during storage.
Formation of Vinyl Esters: In the presence of copper (II) acetate, this compound can form vinyl esters.
Common reagents used in these reactions include palladium catalysts for the Suzuki reaction and copper (II) acetate for the formation of vinyl esters. The major products formed from these reactions are typically styrene derivatives and vinyl esters .
Scientific Research Applications
Trivinylboroxin has several applications in scientific research:
Organic Synthesis: It is primarily used in the synthesis of styrene derivatives via the Suzuki reaction.
Synthesis of Heterocyclic Compounds: The O’Shea reagent, a complex of this compound with pyridine, is used to synthesize vinyl-substituted heterocyclic compounds.
Material Science: Ortho-substituted styrenes produced using this compound are valuable in the production of polymer materials.
Mechanism of Action
The mechanism of action of trivinylboroxin in the Suzuki reaction involves the formation of a palladium complex with the vinyl groups. This complex then undergoes a transmetalation step with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The molecular targets in this reaction are the palladium catalyst and the halide substrates.
Comparison with Similar Compounds
Trivinylboroxin is unique compared to other similar compounds due to its specific structure and reactivity:
Vinyl Boronic Acid: While both this compound and vinyl boronic acid can be used in the Suzuki reaction, this compound offers a more stable alternative in certain conditions.
Vinylmagnesium Bromide: This reagent is used in the synthesis of this compound but is less stable and more reactive.
Similar compounds include vinyl boronic acid and vinylmagnesium bromide, each with distinct properties and applications in organic synthesis .
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSYBLNSTYNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C=C)C=C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92988-08-4 | |
Record name | 92988-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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